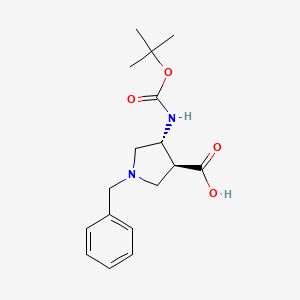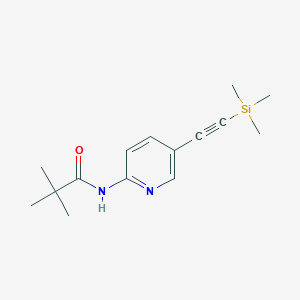
tert-Butyl-4-((4-Cyano-2-nitrophenyl)amino)piperidin-1-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-((4-cyano-2-nitrophenyl)amino)piperidine-1-carboxylate: is a complex organic compound with the molecular formula C17H22N4O4 . This compound is notable for its unique structure, which includes a piperidine ring substituted with a cyano and nitro group on the phenyl ring, and a tert-butyl ester group on the piperidine nitrogen. It is used in various chemical and pharmaceutical research applications due to its versatile reactivity and potential biological activity.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-((4-cyano-2-nitrophenyl)amino)piperidine-1-carboxylate is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: For studying the interactions of piperidine derivatives with biological targets.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
Tert-Butyl 4-((4-cyano-2-nitrophenyl)amino)piperidine-1-carboxylate is a 4-aryl piperidine . It is primarily used as a semi-flexible linker in PROTAC (Proteolysis-Targeting Chimera) development for targeted protein degradation . The compound’s primary targets are proteins that are marked for degradation .
Mode of Action
The compound interacts with its protein targets by binding to them, which flags the proteins for degradation . This interaction results in changes to the protein structure, leading to its recognition by the cell’s degradation machinery .
Biochemical Pathways
The affected biochemical pathway is the ubiquitin-proteasome system, a major pathway responsible for protein degradation in cells . The compound’s action leads to the degradation of specific proteins, affecting their downstream effects and altering cellular functions .
Result of Action
The result of the compound’s action is the targeted degradation of specific proteins . This can lead to changes in cellular functions, depending on the roles of the degraded proteins . For example, if the targeted proteins are involved in disease processes, their degradation could potentially alleviate disease symptoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((4-cyano-2-nitrophenyl)amino)piperidine-1-carboxylate typically involves the reaction of 4-fluoro-3-nitrobenzonitrile with 4-amino-1-Boc-piperidine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Nucleophilic substitution: where the amino group of 4-amino-1-Boc-piperidine attacks the fluoro-substituted aromatic ring.
Protection and deprotection steps: to manage the reactivity of functional groups during the synthesis.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. Industrial production may also incorporate continuous flow techniques to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 4-((4-cyano-2-nitrophenyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Hydrogenation: Using hydrogen gas and a palladium catalyst for reduction reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Acids or bases: For hydrolysis reactions.
Major Products:
Amino derivatives: From the reduction of the nitro group.
Substituted piperidines: From nucleophilic substitution reactions.
Carboxylic acids: From hydrolysis of the ester group.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate : Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
- tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate : Another piperidine derivative with different substituents on the aromatic ring.
Uniqueness: tert-Butyl 4-((4-cyano-2-nitrophenyl)amino)piperidine-1-carboxylate is unique due to the presence of both cyano and nitro groups on the aromatic ring, which confer distinct reactivity and potential biological activity compared to other piperidine derivatives.
Eigenschaften
IUPAC Name |
tert-butyl 4-(4-cyano-2-nitroanilino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-17(2,3)25-16(22)20-8-6-13(7-9-20)19-14-5-4-12(11-18)10-15(14)21(23)24/h4-5,10,13,19H,6-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGKNHSNDDFAMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)C#N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594291 |
Source


|
| Record name | tert-Butyl 4-(4-cyano-2-nitroanilino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320406-05-1 |
Source


|
| Record name | tert-Butyl 4-(4-cyano-2-nitroanilino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde](/img/structure/B1319988.png)








![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1320004.png)



